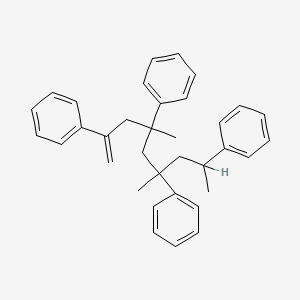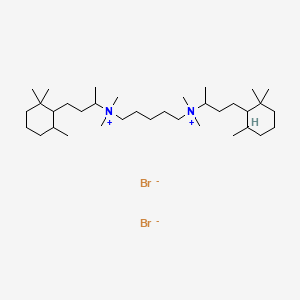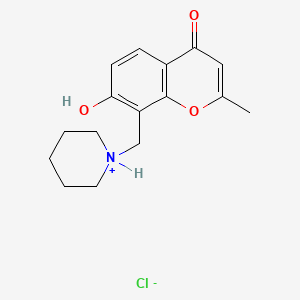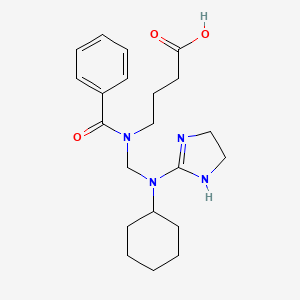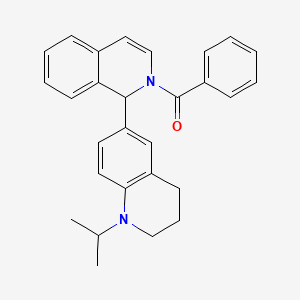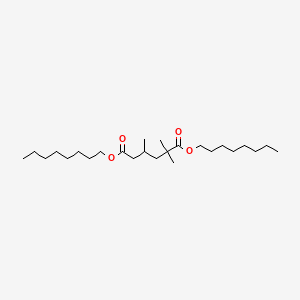
Dioctyl 2,2,4-trimethyladipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl 2,2,4-trimethyladipate (DOTMA) is a synthetic organic compound belonging to the class of plasticizers. Plasticizers are additives that increase the plasticity or fluidity of a material, commonly used in the production of flexible PVC (polyvinyl chloride) products. DOTMA is known for its excellent plasticizing properties, making it a valuable component in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DOTMA can be synthesized through the esterification of 2,2,4-trimethyladipic acid with octanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The esterification process results in the formation of DOTMA along with water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of DOTMA involves large-scale esterification reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity. The process may also include purification steps such as distillation to remove any unreacted starting materials and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: DOTMA can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: DOTMA can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions may involve the replacement of one of the ester groups with another functional group, often using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of DOTMA can lead to the formation of dioctyl 2,2,4-trimethyladipic acid.
Reduction: Reduction reactions can produce dioctyl 2,2,4-trimethyladipate derivatives with reduced ester groups.
Substitution: Substitution reactions can yield various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
DOTMA has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and as a solvent in organic synthesis.
Biology: Employed in the preparation of biological membranes and lipid bilayers for studying membrane properties and interactions.
Medicine: Utilized in the formulation of drug delivery systems and medical devices due to its biocompatibility and non-toxic nature.
Industry: Applied in the production of flexible PVC products such as cables, flooring, and medical tubing.
Wirkmechanismus
The mechanism by which DOTMA exerts its effects primarily involves its interaction with polymer chains. As a plasticizer, DOTMA intercalates between the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This mechanism enhances the mechanical properties of the polymer, making it more pliable and durable.
Molecular Targets and Pathways Involved: DOTMA targets the polymer matrix, specifically interacting with the ester groups in the polymer chains. The presence of DOTMA disrupts the crystalline structure of the polymer, leading to increased flexibility and reduced brittleness.
Vergleich Mit ähnlichen Verbindungen
Dioctyl phthalate (DOP)
Dioctyl adipate (DOA)
Dioctyl sebacate (DOS)
Diisononyl phthalate (DINP)
Diisodecyl phthalate (DIDP)
Eigenschaften
CAS-Nummer |
68975-81-5 |
|---|---|
Molekularformel |
C25H48O4 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
dioctyl 2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C25H48O4/c1-6-8-10-12-14-16-18-28-23(26)20-22(3)21-25(4,5)24(27)29-19-17-15-13-11-9-7-2/h22H,6-21H2,1-5H3 |
InChI-Schlüssel |
PWGKFKFFANDJNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CC(C)CC(C)(C)C(=O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-3'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15347416.png)
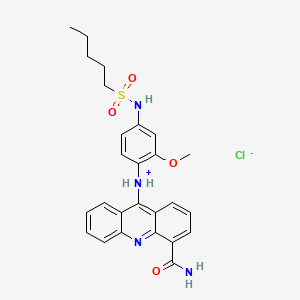
![3-Aminobenzo[c]isoxazole-7-carbonitrile](/img/structure/B15347437.png)
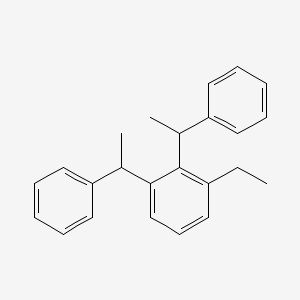
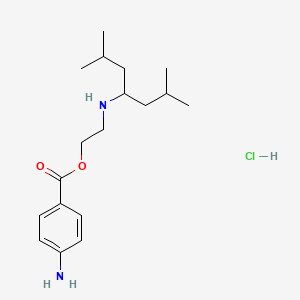
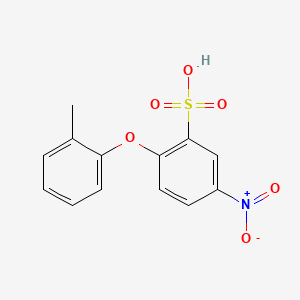

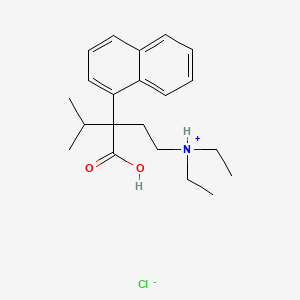
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B15347471.png)
